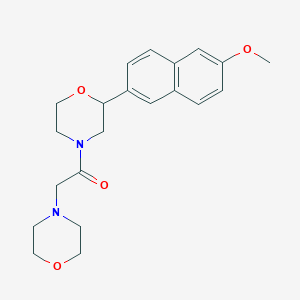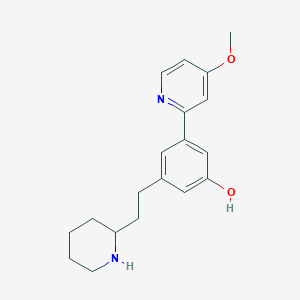
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research. This compound is a morpholine derivative that has been synthesized for various applications, including medicinal chemistry and drug discovery. In
Mécanisme D'action
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce the deposition of amyloid beta protein in the brain, which is associated with Alzheimer's disease. Additionally, this compound has been shown to increase dopamine levels in the brain, which is beneficial for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting specific enzymes and pathways involved in disease development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in scientific research. One of the most significant future directions is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, this compound can be used as a tool for studying specific enzymes and pathways involved in disease development. Finally, this compound can be used in combination with other drugs to enhance their effectiveness in the treatment of various diseases.
Conclusion
This compound is a promising compound that has shown significant potential in scientific research. This compound has been extensively used in medicinal chemistry and drug discovery and has shown promising results in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of this compound, its high potency and selectivity make it a valuable tool for scientific research.
Méthodes De Synthèse
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine can be synthesized using a multi-step process. The synthesis starts with the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride to form 6-methoxy-2-naphthoyl chloride. The resulting product is then reacted with morpholine to form 6-methoxy-2-naphthyl morpholine. The final step involves the reaction of 6-methoxy-2-naphthyl morpholine with morpholin-4-ylacetic acid to form this compound.
Applications De Recherche Scientifique
2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine has been extensively used in scientific research for various applications. One of the most significant applications of this compound is in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-5-4-16-12-18(3-2-17(16)13-19)20-14-23(8-11-27-20)21(24)15-22-6-9-26-10-7-22/h2-5,12-13,20H,6-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKKOFIBAMZMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)
![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)


![2-cyclopropyl-N'-[1-(2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B5495811.png)
![1-ethyl-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5495819.png)
![(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5495829.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5495837.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5495843.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5495856.png)
![2-{4-[4-(cyclohexylamino)-1-phthalazinyl]phenoxy}-N,N-diethylacetamide](/img/structure/B5495862.png)